molecular formula C21H30N4O10 B1180720 p-NH2-Bn-DTPA CAS No. 102650-29-3

p-NH2-Bn-DTPA

Cat. No.: B1180720
CAS No.: 102650-29-3
M. Wt: 498.5 g/mol
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Description

p-NH2-Bn-DTPA (S-2-(4-Aminobenzyl)-diethylenetriamine pentaacetic acid) is a bifunctional chelator with a molecular formula of C21H30N4O10·4HCl and a molecular weight of 644.3 g/mol (CAS: 102650-29-3) . Its structure comprises three functional components:

  • Aminobenzyl group (p-NH2-Bn): Provides a reactive amino group (-NH2) for covalent conjugation to biomolecules (e.g., peptides, antibodies) or polymers. The benzene ring enhances hydrophobic interactions, improving target binding .
  • DTPA backbone: A linear polyaminocarboxylate chelator with eight donor atoms (five carboxylate and three amine groups), enabling strong coordination with metal ions like Gd³⁺, In³⁺, and Y³⁺ .
  • Hydrochloride salt form: Enhances solubility in aqueous solutions, facilitating bioconjugation reactions .

Mechanism of Action

Target of Action

The primary target of p-NH2-Bn-DTPA is the erythropoietin receptor–Beta common receptor (EPOR–βcR) found on the surface of hypoxic or ischemic cardiac cells . This receptor is overexpressed in these cells, making it an ideal target for the compound .

Mode of Action

this compound interacts with its target by binding to the EPOR–βcR . This binding triggers the activation of the main signaling pathways of JAK2, STAT-5, and PI3K/Akt . These pathways are involved in provoking hypoxic cells to regenerate, neutralize apoptosis, and suppress inflammation .

Biochemical Pathways

The activation of the JAK2, STAT-5, and PI3K/Akt pathways leads to a series of downstream effects. These effects include the regeneration of hypoxic cells, neutralization of apoptosis, and suppression of inflammation . These pathways are triggered by the activation of the beta subunit of EPO, one of the four main subunits of EPO .

Pharmacokinetics

It is known that the compound is radiolabeled with 99mtc, yielding more than 97% . This high yield suggests that the compound has good bioavailability. The compound shows significant binding affinity to H9c2 hypoxic cells .

Result of Action

The result of the action of this compound is the detection of cardiac ischemia . A considerable accumulation of 99mTc-p-NH2-Bn-DTPA was detected in the ischemic region by biodistribution study and SPECT/CT scintigraphy . This indicates that the compound is effective in its action.

Action Environment

The action of this compound is influenced by the environment in which it is present. For instance, the presence of hypoxic or ischemic cardiac cells, which overexpress the EPOR–βcR, is crucial for the compound’s action

Biological Activity

p-NH2-Bn-DTPA (p-Aminobenzyl diethylenetriaminepentaacetic acid) is a chelating agent that has garnered attention in various fields, particularly in radiopharmaceuticals and biomedical applications. Its biological activity is primarily associated with its ability to form stable complexes with metal ions, which can be utilized for imaging and therapeutic purposes. This article delves into the biological activity of this compound, examining its properties, applications, and relevant research findings.

This compound is a derivative of DTPA, characterized by the addition of a para-aminobenzyl group. This modification enhances its chelation properties and biological compatibility. The compound exhibits high stability constants for metal ions, making it suitable for use in radiolabeling and targeting specific biological sites.

Chelation Properties

The primary biological activity of this compound stems from its chelation capabilities. It forms stable complexes with various metal ions, including indium (In), copper (Cu), and gadolinium (Gd). The stability of these complexes is crucial for their application in medical imaging and therapy.

Table 1: Stability Constants of this compound Complexes

Metal IonStability Constant (log K)
In(III)36.64
Cu(II)28.17
Gd(III)27.00

Source:

Radiolabeling Efficiency

Recent studies have demonstrated the efficient radiolabeling properties of this compound. For instance, it has been shown to quantitatively complex indium-111 (111In) at ambient temperatures, achieving radiochemical yields greater than 99% within minutes . This efficiency is particularly advantageous for labeling heat-sensitive biomolecules such as antibodies.

Case Study: Radiolabeling with 111In
In a comparative study, this compound was evaluated alongside other chelators like DOTA and CHX-A″-DTPA. The results indicated that this compound provided superior labeling efficiency without the need for elevated temperatures, which is often required by traditional chelators .

In Vivo Applications

The biological activity of this compound extends to its applications in vivo, particularly in targeted imaging and therapy. Its ability to form stable complexes allows for effective biodistribution and reduced accumulation in non-target organs.

Biodistribution Studies
Biodistribution studies involving radiolabeled compounds have shown that this compound conjugates exhibit specific accumulation in target tissues while minimizing uptake in healthy organs. For example, studies involving tumor models indicated that the conjugation with this compound enhanced tumor targeting efficacy compared to other chelators .

Scientific Research Applications

Radiopharmaceutical Development

Overview
p-NH2-Bn-DTPA serves as a crucial component in the development of radiopharmaceuticals due to its ability to form stable complexes with radiometals. This property is essential for the effective targeting and imaging of tumors.

Case Study: Cardiac Ischemia Imaging
Recent research focused on synthesizing this compound conjugated with specific peptides for cardiac ischemia imaging. The study demonstrated that the conjugate showed promising results in terms of biodistribution and imaging efficacy, indicating its potential in clinical applications for diagnosing cardiac conditions .

Targeted Therapy

Overview
The compound is utilized in targeted therapy, where it is conjugated to antibodies or peptides that specifically bind to tumor markers. This allows for precise delivery of therapeutic agents directly to cancer cells.

Case Study: HER2-Targeting Antibody Conjugation
In a comparative study involving the HER2-targeting antibody trastuzumab, this compound was conjugated and radiolabeled with yttrium-90. The resulting immunoconjugates exhibited high radiolabeling efficiency and stability, demonstrating significant potential in treating HER2-positive cancers .

Imaging Techniques

Overview
this compound is integral to various imaging modalities, including single-photon emission computed tomography (SPECT) and positron emission tomography (PET). Its role as a chelator enhances the visualization of biological processes in vivo.

Case Study: Insulinoma Imaging
A study evaluated the use of radiolabeled maxadilan-DTPA, which incorporated this compound, for imaging insulinomas. The results indicated that this compound could effectively target insulinoma tumors, providing clear visualization and potentially improving diagnostic capabilities .

Biodistribution Studies

Overview
Biodistribution studies are essential for understanding how compounds like this compound distribute within biological systems after administration. Such studies help in optimizing dosage and enhancing therapeutic efficacy.

Study Component Findings
Tumor Uptake High uptake observed in targeted tumors (e.g., INS-1 tumors) with specific accumulation patterns over time .
Organ Distribution Significant accumulation in kidneys, pancreas, and liver was noted, indicating receptor-mediated uptake mechanisms .

Stability and Efficacy

Overview
The stability of this compound complexes is critical for their application in clinical settings. Research has shown that these complexes maintain high stability under physiological conditions.

Research Findings
Studies have reported that this compound complexes exhibit over 95% radiochemical purity after labeling, ensuring reliable performance in both vitro and vivo scenarios .

Chemical Reactions Analysis

Metal Ion Coordination

p-NH2-Bn-DTPA participates in chemical reactions involving metal ion complexation. It can form stable complexes with various metal ions due to the multiple nitrogen and oxygen donor atoms in its structure.

  • The diethylenetriaminepentaacetic acid framework allows effective coordination with metal ions.

  • It has eight coordination sites with metal ions (from 3 nitrogens and 5 oxygens) .

Conjugation Reactions

The amino group on the benzyl ring can participate in various coupling reactions, allowing for the attachment of biomolecules such as proteins and peptides.

  • The amine group enables efficient attachment to biomolecules .

  • After reaction of the amino group of NH2-Bn-DTPA(Gd3+) with the aldehyde moieties at the micelle surface, an excess of sodium cyanoborohydride (NaBH3CN) can be added to reduce the formed imine into the corresponding stable amine moieties .

Radiolabeling

This compound can form strong complexes with radiometals for PET/SPECT imaging .

  • The DTPA structure provides stable binding with radiometals, making it suitable for targeted imaging and radiotherapy applications .

  • It is ideal for developing radiotherapeutics with precise delivery .

Immunogen

p-SCN-Bz-DTPA-Pb can be used as an immunogen, whereas conjugates of bovine serum albumin (BSA) and this compound-Pb can be used as a coating antigen .

Chelation

This compound exhibits biological activity due to its chelation capabilities. It has been utilized in the development of immunoassays for detecting heavy metals, such as lead ions, by forming stable complexes that can be recognized by specific antibodies . Additionally, it plays a critical role in radiopharmaceuticals for imaging and targeting tumors due to its ability to bind radionuclides effectively.

Reactions with Gadolinium Complexes

NH2-Bn-DTPA(Gd3+) can be grafted to aldehyde-PEO4000-b . After the reaction of the amino group of NH2-Bn-DTPA(Gd3+) with the aldehyde moieties at the micelle surface, an excess of sodium cyanoborohydride (NaBH3CN) can be added to reduce the formed imine into the corresponding stable amine moieties .

Comparison with Other Chelators

Compound NameStructure FeaturesUnique Aspects
p-SCN-Bn-DTPAContains a thiocyanate groupEnhanced reactivity for conjugation with proteins
DOTATetraacetic acid structureHigher stability with certain lanthanides
CHX-A"-DTPACyclohexane moietyImproved steric rigidity for better metal binding
H4neunpaContains nitrobenzene sulfonyl groupsDifferent functionalization leading to varied reactivity

Stability Constants

The stability constants of DTPA complexes with lanthanides decrease as temperature increases .

Q & A

Basic Research Questions

Q. What are the critical considerations for synthesizing p-NH2-Bn-DTPA with high purity, and how do storage conditions impact its stability?

Answer :

  • Synthesis : this compound requires precise stoichiometric control during conjugation of the aminobenzyl group to the DTPA backbone. Impurities often arise from incomplete reaction of the tert-butyl ester intermediates (e.g., this compound-penta (t-Bu ester)) or residual solvents. Purification via cation-exchange chromatography (e.g., SP-Sephadex C25) and dialysis against acetate buffers is critical to achieve ≥95% purity .
  • Stability : The compound degrades under light, humidity, or elevated temperatures. Storage at -20°C in anhydrous, light-protected conditions preserves its reactivity for metal chelation and bioconjugation .

Q. How does the bifunctional design of this compound enable dual applications in radiometal labeling and biomolecule conjugation?

Answer :

  • Aminobenzyl group : The p-NH2-Bn moiety facilitates covalent coupling to biomolecules (e.g., antibodies, peptides) via diazotization or azo-coupling reactions. This is demonstrated in its use for Pb²⁺ immunoassays and tyrosine-click chemistry in PET radiochemistry .
  • DTPA backbone : The pentadentate chelator binds radionuclides (e.g., ¹¹¹In, ⁹⁰Y) with high thermodynamic stability (log K ~25 for lanthanides). Pre-labeling with metals requires pH optimization (5.5–6.5) to prevent colloidal formation .

Advanced Research Questions

Q. How can researchers optimize the conjugation efficiency of this compound to biomolecules while minimizing side reactions?

Answer :

  • Methodological steps :
    • Activation : Diazotize the aminobenzyl group using NaNO₂/HCl at 0–4°C to generate reactive aryl diazonium intermediates .
    • Coupling : React with tyrosine residues (pH 8.5–9.0) or primary amines (e.g., lysine) under mild conditions (4–25°C).
    • Quenching : Add excess glycine or Tris buffer to terminate unreacted diazonium species.
    • Validation : Use ninhydrin assays or MALDI-TOF to confirm conjugation ratios >1:1 (chelator:biomolecule) .
  • Common pitfalls : Over-diazotization leads to protein aggregation; insufficient quenching reduces radiolabeling efficiency .

Q. What experimental strategies resolve contradictions in metal-binding affinity data for this compound across different studies?

Answer :

  • Controlled variables :
    • pH : Affinity for trivalent metals (e.g., In³⁺) decreases sharply below pH 4 due to proton competition .
    • Ionic strength : High salt concentrations (e.g., PBS) destabilize chelates by shielding electrostatic interactions. Use low-ionic buffers (e.g., ammonium acetate) for stability assays .
  • Comparative studies : Contrast this compound with NOTA or DOTA derivatives using ICP-MS or radio-TLC. For example, DOTA exhibits higher kinetic inertness but requires harsher labeling conditions (e.g., 95°C for 30 min) .

Q. How do structural modifications (e.g., tert-butyl ester protection) influence the reactivity of this compound in solid-phase synthesis?

Answer :

  • Ester protection : The penta (t-Bu ester) derivative (CAS 205956-41-0) masks carboxylic acid groups, enabling solubility in organic solvents (e.g., DCM) for SPPS. Deprotection with TFA/water (95:5) restores chelating capacity post-synthesis .
  • Trade-offs : While ester protection improves synthetic yield, incomplete deprotection introduces heterogeneity in final products. Monitor via ¹H-NMR (δ 3.5–3.6 ppm for PEG-DTPA conjugates) .

Q. Methodological Challenges and Solutions

Q. What analytical techniques are most reliable for characterizing this compound-metal complexes?

Answer :

  • Primary methods :
    • Spectroscopy : FT-IR confirms metal coordination via shifts in carboxylate (ν ~1600 cm⁻¹) and amine (ν ~3300 cm⁻¹) stretches .
    • Chromatography : Radio-HPLC with γ-detection quantifies ¹¹¹In labeling efficiency (>95% is achievable at pH 5.5) .
    • Magnetic resonance : ¹H-NMR in CDCl₃ resolves tert-butyl ester peaks (δ 1.4 ppm) and PEG backbone signals .

Q. How should researchers design experiments to assess the in vivo stability of this compound-based radioconjugates?

Answer :

  • Key parameters :
    • Biodistribution : Track ⁹⁰Y or ¹¹¹In in murine models via SPECT/CT over 24–72 hrs. Compare uptake in target tissues (e.g., tumors) vs. kidneys (common clearance route) .
    • Metabolic stability : Analyze serum samples for free radiometals using size-exclusion chromatography. <5% free metal at 24 hrs indicates robust chelation .

Comparison with Similar Compounds

Structural and Functional Differences

Table 1: Structural Comparison of p-NH2-Bn-DTPA and Analogues

Compound CAS Number Key Functional Groups Molecular Weight Key Features
This compound 102650-29-3 -NH2, benzene, DTPA 644.3 High r1 relaxivity in macromolecules; versatile for Gd³⁺ and radiometals
p-NH2-Bn-CHX-A"-DTPA 1105741-38-5 -NH2, benzene, CHX-A", DTPA 661.5 Enhanced rigidity from CHX-A" spacer; optimized for ⁹⁰Y and ¹⁷⁷Lu
DOTA 60239-18-1 Macrocyclic tetraazacyclododecane 560.5 Higher thermodynamic stability with Gd³⁺ (log K = 25.3 vs. DTPA’s 22.5)
DTPA-Maxadilan N/A DTPA conjugated to maxadilan peptide 7537 Da Site-specific conjugation (C-terminal) alters pharmacokinetics vs. N-terminal

Pharmacokinetic and Stability Profiles

  • This compound: Conjugation to nanoparticles (35.9 nm) extends blood circulation (t½ > 6 hrs vs. 1.3 hrs for free Gd-DTPA) . However, linear DTPA has lower thermodynamic stability (log K = 22.5 for Gd³⁺) than macrocyclic DOTA .
  • DOTA : Superior kinetic inertness (resists metal transmetallation in vivo), making it preferred for long-term imaging .
  • CHX-A"-DTPA : Modifications reduce renal clearance, enhancing tumor uptake in preclinical models .

Research Findings and Implications

  • MRI Enhancement : this compound’s macromolecular conjugates outperform small-molecule agents (e.g., Magnevist) in relaxivity, critical for high-resolution imaging .
  • Limitations : Lower thermodynamic stability vs. DOTA may limit use in environments with competing ions (e.g., Zn²⁺ in serum) .

Properties

IUPAC Name

2-[[(2S)-3-(4-aminophenyl)-2-[bis(carboxymethyl)amino]propyl]-[2-[bis(carboxymethyl)amino]ethyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N4O10/c22-15-3-1-14(2-4-15)7-16(25(12-20(32)33)13-21(34)35)8-23(9-17(26)27)5-6-24(10-18(28)29)11-19(30)31/h1-4,16H,5-13,22H2,(H,26,27)(H,28,29)(H,30,31)(H,32,33)(H,34,35)/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEZWPBDUNJUSES-INIZCTEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(CN(CCN(CC(=O)O)CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C[C@@H](CN(CCN(CC(=O)O)CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N4O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 5a (32 mg, 0.0502 mmol) in H2O (9 mL) at room temperature was added 10% Pd/C (13 mg) under Ar (g). The reaction mixture was placed under hydrogenation apparatus for 24 h. The resulting mixture was filtered via celite bed and washed thoroughly with H2O. The filtrate was concentrated to provide 6a (30 mg, 93%) as a yellowish solid. 1H NMR (D2O, 300 MHz) δ 2.43-4.25 (m, 22H), 7.21 (s, 4H).
Name
5a
Quantity
32 mg
Type
reactant
Reaction Step One
[Compound]
Name
( g )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
9 mL
Type
solvent
Reaction Step One
Name
Quantity
13 mg
Type
catalyst
Reaction Step One
Name
Yield
93%

Retrosynthesis Analysis

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